Methyl 2-acetyl-6-aminobenzoate
Description
Methyl 2-acetyl-6-aminobenzoate is a benzoate ester derivative featuring an acetyl group at the 2-position and an amino group at the 6-position of the benzene ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of analgesics and heterocyclic compounds. Its reactivity is influenced by the electron-donating amino group and the acetyl moiety, which facilitate nucleophilic and condensation reactions.
Properties
CAS No. |
179678-23-0 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.202 |
IUPAC Name |
methyl 2-acetyl-6-aminobenzoate |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-4-3-5-8(11)9(7)10(13)14-2/h3-5H,11H2,1-2H3 |
InChI Key |
NIARQBSHAIEZIP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=CC=C1)N)C(=O)OC |
Synonyms |
Benzoic acid, 2-acetyl-6-amino-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-acetyl-6-aminobenzoate and its analogs:
Key Findings :
Reactivity: this compound’s amino group enhances nucleophilicity, enabling condensation with aromatic amines (e.g., in heterocycle formation). In contrast, Methyl 2-phenylacetoacetate’s phenyl group stabilizes enolate intermediates, favoring keto-enol equilibria critical for tautomer studies.
Stability and Handling: Methyl 5-amino-2-morpholinobenzoate requires stringent storage (-20°C) due to hygroscopicity and toxicity, whereas Methyl 2-phenylacetoacetate exhibits long-term stability under similar conditions.
Synthetic Utility: Ethyl 2-amino-6-chloro-3-methylbenzoate’s chloro group allows regioselective modifications, a feature absent in this compound.
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